1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene
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Overview
Description
1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H13F3O2 It is a derivative of benzene, characterized by the presence of a methoxymethoxy group and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxymethoxy group, yielding simpler derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group influences the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxymethoxy group may influence the compound’s reactivity and stability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Methoxymethoxy-2-(trifluoromethyl)benzene: Similar structure but lacks the ethyl group.
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: Contains a similar methoxymethoxy group but differs in the overall structure and functional groups.
Uniqueness
1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene is unique due to the combination of the methoxymethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13F3O2 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
1-[2-(methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H13F3O2/c1-15-8-16-7-6-9-4-2-3-5-10(9)11(12,13)14/h2-5H,6-8H2,1H3 |
InChI Key |
DRROELYXEKAZLE-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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